molecular formula C20H15NO B12864927 2'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile

2'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B12864927
M. Wt: 285.3 g/mol
InChI Key: QGKWZLNSBHMUNH-UHFFFAOYSA-N
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Description

2’-(Benzyloxy)[1,1’-biphenyl]-3-carbonitrile is an organic compound with a complex structure that includes a biphenyl core substituted with a benzyloxy group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Benzyloxy)[1,1’-biphenyl]-3-carbonitrile typically involves multiple steps. One common method starts with the preparation of the biphenyl core, followed by the introduction of the benzyloxy group and the carbonitrile group. The reaction conditions often involve the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form the biphenyl structure. The benzyloxy group can be introduced through a nucleophilic substitution reaction, while the carbonitrile group is typically added via a cyanation reaction .

Industrial Production Methods

Industrial production of 2’-(Benzyloxy)[1,1’-biphenyl]-3-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2’-(Benzyloxy)[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include aldehydes, carboxylic acids, primary amines, and various substituted biphenyl derivatives .

Scientific Research Applications

2’-(Benzyloxy)[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-(Benzyloxy)[1,1’-biphenyl]-3-carbonitrile depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking .

Properties

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

3-(2-phenylmethoxyphenyl)benzonitrile

InChI

InChI=1S/C20H15NO/c21-14-17-9-6-10-18(13-17)19-11-4-5-12-20(19)22-15-16-7-2-1-3-8-16/h1-13H,15H2

InChI Key

QGKWZLNSBHMUNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=CC(=C3)C#N

Origin of Product

United States

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